![molecular formula C24H27N3O8S3 B3418670 [3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate CAS No. 127044-62-6](/img/structure/B3418670.png)
[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate
Overview
Description
[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrene core substituted with three dimethylsulfamoyl groups and an acetate group, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate typically involves multi-step organic reactions. One common approach is the sulfonation of pyrene, followed by the introduction of dimethylsulfamoyl groups. The final step involves the acetylation of the pyrene derivative to form the acetate ester. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and acetylation processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the pyrene core’s photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which [3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate exerts its effects is largely dependent on its interaction with molecular targets. The compound’s sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrene core’s ability to intercalate with DNA makes it a candidate for studying DNA-binding properties and developing anti-cancer drugs.
Comparison with Similar Compounds
[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate: can be compared with other pyrene derivatives and sulfonyl-containing compounds:
[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Phosphate: Similar structure but with a phosphate group instead of an acetate group.
[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Sulfate: Contains a sulfate group, offering different chemical reactivity.
[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Chloride: Features a chloride group, which can be used for further functionalization.
The uniqueness of This compound lies in its combination of the pyrene core with multiple sulfonyl groups and an acetate ester, providing distinct chemical and physical properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O8S3/c1-14(28)35-19-12-20(36(29,30)25(2)3)16-10-11-18-22(38(33,34)27(6)7)13-21(37(31,32)26(4)5)17-9-8-15(19)23(16)24(17)18/h8-13H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNRRBGKSXXSFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O8S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127044-62-6 | |
Record name | 1-Acetoxypyrene-3,6,8-tris(dimethylsulfonamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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